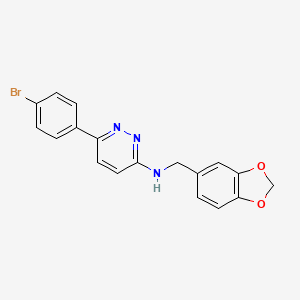![molecular formula C22H23N3O4 B12182883 6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B12182883.png)
6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is a complex organic compound with a molecular formula of C22H23N3O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Naphthalene Substitution: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride.
Hexanoic Acid Chain Attachment: The final step involves the coupling of the hexanoic acid chain to the acetylated pyridazinone-naphthalene intermediate. This can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted naphthalene and pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The naphthalene and pyridazinone moieties could facilitate binding to hydrophobic pockets or active sites, while the hexanoic acid chain may enhance solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
6-({[3-(phenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.
6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)pentanoic acid: Similar structure but with a pentanoic acid chain instead of a hexanoic acid chain.
Uniqueness
The presence of the naphthalene ring in 6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. The hexanoic acid chain also provides distinct solubility and permeability characteristics compared to shorter or longer alkyl chains.
This compound’s unique combination of structural features makes it a valuable subject of study in various fields, offering potential for the development of new materials, drugs, and industrial applications.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H23N3O4/c26-20(23-14-5-1-2-11-22(28)29)15-25-21(27)13-12-19(24-25)18-10-6-8-16-7-3-4-9-17(16)18/h3-4,6-10,12-13H,1-2,5,11,14-15H2,(H,23,26)(H,28,29) |
InChI Key |
SIYFTYVJNCVBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone](/img/structure/B12182803.png)

![[5-(3-Fluorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12182842.png)


![5-amino-1-(2,4-dimethoxyphenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12182867.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12182873.png)
![1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B12182880.png)
![9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12182881.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12182882.png)

![2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12182893.png)
![N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12182901.png)
![N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12182909.png)
